2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine
Overview
Description
2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine is a chemical compound with the molecular formula C9H9ClN2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine typically involves the reaction of 5-chloro-2-aminobenzothiazole with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol or dimethylformamide).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s benzothiazole moiety allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the presence of the chlorine atom and the ethanamine side chain can enhance its binding affinity to specific biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-1,3-benzothiazol-2-yl)ethanol: Similar structure but with an alcohol group instead of an amine.
2-(5-Chloro-1,3-benzothiazol-2-yl)acetic acid: Contains a carboxylic acid group instead of an amine.
5-Chloro-2-aminobenzothiazole: The precursor compound used in the synthesis of 2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine.
Uniqueness
This compound is unique due to its ethanamine side chain, which imparts distinct chemical and biological properties. This side chain allows for additional functionalization and enhances the compound’s solubility and reactivity compared to its analogs.
Properties
IUPAC Name |
2-(5-chloro-1,3-benzothiazol-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3-4,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRNHOUULSVXDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427955 | |
Record name | 2-(5-chloro-1,3-benzothiazol-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210428-37-8 | |
Record name | 2-(5-chloro-1,3-benzothiazol-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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